2,4-Difluorobenzylzinc bromide

Organozinc Chemistry Cross-Coupling Physical Property Benchmarking

Researchers seeking to install the 2,4-difluorobenzyl motif in Negishi or Suzuki-Miyaura couplings face risks from in-situ zinc insertion. This pre-formed 0.5 M THF solution eliminates hazardous reagent preparation, ensuring batch reproducibility. • Directly matches published synthesis of AT-IAP clinical candidate targeting BIR3 domain. • Enhanced thermal stability vs. non-fluorinated analogs enables robust Ni-catalyzed coupling performance. • 2,4-Difluoro substitution modulates transmetalation kinetics, improving reaction outcomes over generic benzylzinc reagents.

Molecular Formula C7H5BrF2Zn
Molecular Weight 272.4 g/mol
CAS No. 307496-26-0
Cat. No. B1588491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorobenzylzinc bromide
CAS307496-26-0
Molecular FormulaC7H5BrF2Zn
Molecular Weight272.4 g/mol
Structural Identifiers
SMILES[CH2-]C1=C(C=C(C=C1)F)F.[Zn+]Br
InChIInChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
InChIKeyWPJAHFYOACWPNA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorobenzylzinc Bromide Overview


2,4-Difluorobenzylzinc bromide (CAS 307496-26-0) is an organozinc compound supplied as a 0.5 M solution in tetrahydrofuran (THF), with a molecular formula C₇H₅BrF₂Zn and a molecular weight of approximately 272.4 g/mol . This reagent is characterized by a 2,4-difluorinated benzyl moiety, which confers distinct electronic and steric properties compared to non-fluorinated or alternatively substituted analogs [1]. It is widely utilized as a nucleophilic partner in palladium- and nickel-catalyzed cross-coupling reactions, enabling the installation of the 2,4-difluorobenzyl group into complex molecular architectures .

Why Substitution with Analogs Fails


Substitution with generic benzylzinc bromide or 2,4-dichlorobenzylzinc chloride is not advisable due to fundamental differences in electronic character, physical properties, and downstream synthetic utility. The 2,4-difluoro substitution pattern significantly alters the electron density on the benzyl ring, which in turn modulates the transmetalation kinetics in cross-coupling reactions . Furthermore, fluorinated organozinc reagents are recognized for their enhanced thermal stability compared to their non-fluorinated or lithium/magnesium counterparts [1]. Finally, this specific reagent is a key intermediate in the synthesis of nonpeptidomimetic XIAP/cIAP1 antagonists [2], a precise application for which unsubstituted or dichloro analogs cannot serve as drop-in replacements without extensive and risky process re-optimization.

Comparative Evidence for Reagent Selection


Higher Solution Density vs. Unsubstituted Analog

2,4-Difluorobenzylzinc bromide exhibits a measurably higher solution density compared to its unsubstituted benzyl analog. The presence of the two fluorine atoms increases the molecular weight and alters intermolecular packing, resulting in a density of 0.995 g/mL at 25 °C versus 0.978 g/mL for benzylzinc bromide under identical conditions .

Organozinc Chemistry Cross-Coupling Physical Property Benchmarking

Thermal Stability Advantage of Fluorinated Organozincs

As a class, fluorinated organozinc reagents demonstrate superior thermal stability compared to both non-fluorinated organozinc compounds and the corresponding lithium or magnesium (Grignard) reagents [1]. This enhanced stability mitigates the risk of exothermic decomposition during storage and handling, a critical factor for safe and reproducible large-scale synthesis. While no direct head-to-head decomposition temperature data is available for 2,4-difluorobenzylzinc bromide versus its dichloro analog, this class-level inference is strongly supported by established organometallic principles.

Organometallic Chemistry Reagent Stability Process Safety

Key Intermediate for XIAP/cIAP1 Antagonists

2,4-Difluorobenzylzinc bromide is explicitly referenced as a critical reagent in the preparation of nonpeptidomimetic dual antagonists of XIAP and cIAP1 . This application is directly linked to the discovery of AT-IAP, a potent, orally bioavailable compound described in the literature [1]. This establishes a direct procurement-to-application link for research groups focused on IAP antagonist programs. In contrast, benzylzinc bromide or 2,4-dichlorobenzylzinc chloride are not reported for this specific synthetic route and would not deliver the required 2,4-difluorobenzyl pharmacophore essential for target binding.

Medicinal Chemistry Drug Discovery Apoptosis Pathway

Primary Research and Industrial Applications


XIAP/cIAP1 Antagonist Synthesis

This reagent is directly utilized to install the 2,4-difluorobenzyl group into lead compounds targeting the BIR3 domain of IAP proteins. Procurement of this specific compound ensures fidelity to the published synthetic methodology leading to AT-IAP, a clinical candidate with oral bioavailability [REFS-1, REFS-2]. Using any other benzylzinc reagent would result in a different molecular entity with unknown biological activity and would necessitate a complete re-optimization of the synthetic route.

Palladium-Catalyzed Cross-Coupling for Fluorinated Building Blocks

The reagent serves as a robust nucleophile in Negishi and Suzuki-Miyaura-type couplings to construct biaryl and other complex scaffolds bearing the 2,4-difluorobenzyl motif. Its procurement from a commercial source as a pre-formed 0.5 M THF solution eliminates the need for hazardous in-situ zinc insertion reactions with 2,4-difluorobenzyl bromide, improving laboratory safety and process reproducibility .

Nickel-Catalyzed C(sp²)-C(sp³) Cross-Coupling

Organozinc reagents, including benzylzinc halides, are known to be compatible with nickel-based catalytic systems for the coupling of challenging electrophiles, such as aryl fluorides [2]. While not explicitly demonstrated for this specific compound, the class of benzylzinc reagents is effective in such transformations. The enhanced stability of fluorinated organozinc reagents [3] suggests a potential advantage for 2,4-difluorobenzylzinc bromide in maintaining reactive integrity over extended reaction times or when used at elevated temperatures in these Ni-catalyzed systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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